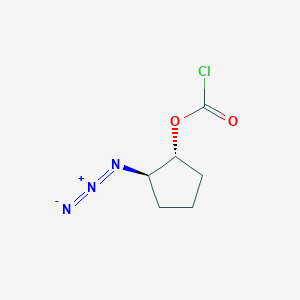
Trans-2-azidocyclopentyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-azidocyclopentyl chloroformate is a chemical compound that features a cyclopentane ring substituted with an azido group and a chloroformate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-azidocyclopentyl chloroformate typically involves the reaction of cyclopentyl chloroformate with sodium azide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the azido group.
Industrial Production Methods
Industrial production of (1R,2R)-2-azidocyclopentyl chloroformate follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-azidocyclopentyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The chloroformate group can be oxidized to form corresponding carbonates or carbamates.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted cyclopentyl derivatives.
Reduction: Formation of cyclopentylamines.
Oxidation: Formation of carbonates or carbamates.
Applications De Recherche Scientifique
(1R,2R)-2-azidocyclopentyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-azidocyclopentyl chloroformate involves the reactivity of its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The chloroformate group can react with nucleophiles to form esters or carbamates. These reactions are facilitated by the electronic and steric properties of the cyclopentane ring, which influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl chloroformate: Lacks the azido group, making it less versatile in click chemistry applications.
2-azidocyclopentanol: Contains an azido group but lacks the chloroformate functionality, limiting its reactivity in esterification reactions.
Uniqueness
(1R,2R)-2-azidocyclopentyl chloroformate is unique due to the presence of both azido and chloroformate groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in chemical biology.
Propriétés
Formule moléculaire |
C6H8ClN3O2 |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
[(1R,2R)-2-azidocyclopentyl] carbonochloridate |
InChI |
InChI=1S/C6H8ClN3O2/c7-6(11)12-5-3-1-2-4(5)9-10-8/h4-5H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
KYUAOYUBGQQWRL-RFZPGFLSSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)OC(=O)Cl)N=[N+]=[N-] |
SMILES canonique |
C1CC(C(C1)OC(=O)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















